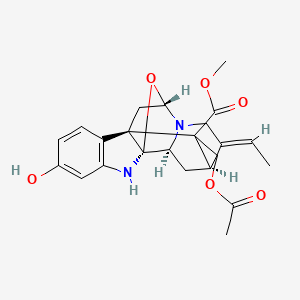

Rauvoyunine B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H26N2O6 |

|---|---|

Molecular Weight |

426.5 g/mol |

IUPAC Name |

methyl (1R,9S,11S,14E,15R,17S)-19-(acetyloxymethyl)-14-ethylidene-5-hydroxy-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3(8),4,6-triene-19-carboxylate |

InChI |

InChI=1S/C23H26N2O6/c1-4-13-10-25-18-8-16(13)21(20(28)29-3,11-30-12(2)26)22-9-19(25)31-23(18,22)24-17-7-14(27)5-6-15(17)22/h4-7,16,18-19,24,27H,8-11H2,1-3H3/b13-4-/t16-,18+,19+,21?,22+,23+/m1/s1 |

InChI Key |

CLKVTWIYTILMIO-ZGKRLRPPSA-N |

Isomeric SMILES |

C/C=C\1/CN2[C@H]3C[C@H]1C([C@@]45[C@@]3(NC6=C4C=CC(=C6)O)O[C@H]2C5)(COC(=O)C)C(=O)OC |

Canonical SMILES |

CC=C1CN2C3CC1C(C45C3(NC6=C4C=CC(=C6)O)OC2C5)(COC(=O)C)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Rauvoyunine B: A Technical Guide to its Discovery, Origin, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rauvoyunine B, correctly identified as Rauvomine B, is a novel monoterpenoid indole alkaloid distinguished by its unique and complex hexacyclic ring system that includes a substituted cyclopropane. First isolated from the aerial parts of Rauvolfia vomitoria, this natural product has garnered significant attention for its challenging molecular architecture and its notable anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery, natural origin, structural elucidation, and total synthesis of Rauvomine B, presenting key data and experimental methodologies in a format tailored for scientific professionals.

Discovery and Natural Origin

Rauvomine B was first isolated from the aerial parts of Rauvolfia vomitoria, a plant belonging to the Apocynaceae family.[1][2] This plant is widely distributed in the tropical regions of Africa and Asia and has a history of use in traditional medicine.[1] The discovery of Rauvomine B, alongside its congener Rauvomine A, was the result of a phytochemical investigation into the alkaloidal constituents of this species.[1][2]

Structural Elucidation

The molecular structure of Rauvomine B was determined through a combination of spectroscopic techniques and single-crystal X-ray diffraction.[1][2] High-resolution electrospray ionization mass spectrometry (HRESIMS) established its molecular formula as C₁₈H₁₈N₂O.[1] Extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, including COSY, HSQC, and HMBC experiments, were employed to delineate the intricate connectivity of the atoms, revealing a novel 6/5/6/6/3/5 hexacyclic ring system featuring a substituted cyclopropane ring.[1] The absolute configuration was confirmed by single-crystal X-ray diffraction analysis.[1][2]

Spectroscopic Data

The following tables summarize the key spectroscopic data for Rauvomine B.

Table 1: ¹H NMR Data for Rauvomine B (CDCl₃)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 3 | 4.10 | br d | 9.7 |

| 5 | 2.55 | m | |

| 6a | 3.08 | dd | 15.8, 4.9 |

| 6b | 2.77 | dd | 15.8, 1.4 |

| 9 | 7.45 | d | 7.5 |

| 10 | 7.12 | t | 7.5 |

| 11 | 7.18 | t | 7.5 |

| 12 | 7.30 | d | 7.5 |

| 14a | 2.20 | m | |

| 14b | 1.95 | m | |

| 15 | 1.85 | m | |

| 17 | 3.85 | s | |

| 18 | 1.15 | d | 6.5 |

| 19 | 2.85 | m | |

| 20 | 1.55 | m | |

| NH | 8.05 | s |

Data extracted from the supporting information of the discovery publication.

Table 2: ¹³C NMR Data for Rauvomine B (CDCl₃)

| Position | Chemical Shift (δ) ppm |

| 2 | 136.1 |

| 3 | 51.9 |

| 5 | 60.5 |

| 6 | 27.8 |

| 7 | 105.8 |

| 8 | 127.6 |

| 9 | 121.5 |

| 10 | 119.8 |

| 11 | 121.8 |

| 12 | 111.2 |

| 13 | 136.5 |

| 14 | 35.5 |

| 15 | 21.2 |

| 16 | 43.3 |

| 17 | 175.2 |

| 18 | 15.2 |

| 19 | 45.5 |

| 20 | 32.7 |

Data extracted from the supporting information of the discovery publication.

Table 3: Mass Spectrometry Data for Rauvomine B

| Technique | Ionization Mode | Observed m/z | Calculated m/z | Formula |

| HRESIMS | Positive | 279.1498 [M+H]⁺ | 279.1492 | C₁₈H₁₉N₂O |

Data obtained from the discovery publication.[1]

Experimental Protocols

Isolation of Rauvomine B from Rauvolfia vomitoria

The following is a generalized protocol based on the original discovery paper.

Workflow for the Isolation of Rauvomine B

Caption: General workflow for the isolation of Rauvomine B.

-

Extraction: The air-dried and powdered aerial parts of Rauvolfia vomitoria are extracted with 95% ethanol at room temperature.

-

Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude residue.

-

Acid-Base Partitioning: The residue is suspended in 3% tartaric acid and partitioned with ethyl acetate (EtOAc) to remove neutral and weakly basic compounds. The aqueous acidic layer, containing the alkaloids, is then basified with sodium carbonate (Na₂CO₃) to a pH of approximately 9.

-

Alkaloid Extraction: The basified aqueous solution is extracted with EtOAc to yield the crude alkaloid mixture.

-

Chromatographic Separation: The crude alkaloid extract is subjected to multiple chromatographic steps for purification. This typically involves:

-

Silica gel column chromatography with a gradient elution system (e.g., dichloromethane-methanol).

-

Size-exclusion chromatography on a Sephadex LH-20 column.

-

Final purification by semi-preparative High-Performance Liquid Chromatography (HPLC) to afford pure Rauvomine B.

-

Total Synthesis of (-)-Rauvomine B

The total synthesis of (-)-Rauvomine B has been accomplished, presenting a significant achievement in synthetic organic chemistry.[3] A key feature of the successful route is a strain-promoted intramolecular cyclopropanation.[3]

Retrosynthetic Analysis and Key Reactions

The synthetic strategy involves the construction of a tetracyclic N-sulfonyltriazole precursor, which then undergoes a rhodium-catalyzed intramolecular cyclopropanation to form the characteristic cyclopropane ring of Rauvomine B.

Retrosynthetic Pathway for (-)-Rauvomine B

Caption: Simplified retrosynthetic analysis of (-)-Rauvomine B.

The key bond-forming reactions in the forward synthesis include:

-

Palladium-catalyzed stereospecific allylic amination: To establish a key stereocenter.

-

A cis-selective Pictet-Spengler reaction: To construct the tetracyclic core of the indole alkaloid.

-

Ring-closing metathesis: To form one of the rings in the polycyclic system.

-

Intramolecular cyclopropanation of a tetracyclic N-sulfonyltriazole: The crucial step to forge the unique cyclopropane ring.[3]

The overall synthesis was accomplished in 11 steps with a total yield of 2.4% from commercially available starting materials.[3]

Biological Activity

Rauvomine B has demonstrated significant biological activity, particularly as an anti-inflammatory agent.

Anti-inflammatory Activity

In a cellular assay, Rauvomine B exhibited significant anti-inflammatory effects by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.

Table 4: Anti-inflammatory Activity of Rauvomine B

| Compound | Assay | Cell Line | IC₅₀ (µM) | Positive Control | IC₅₀ (µM) of Control |

| Rauvomine B | NO Production Inhibition | RAW 264.7 | 39.6 | Celecoxib | 34.3 |

Data obtained from the discovery publication.[4]

Signaling Pathway Context

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Rauvomines A and B, Two Monoterpenoid Indole Alkaloids from Rauvolfia vomitoria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Collected mass spectrometry data on monoterpene indole alkaloids from natural product chemistry research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unraveling the In Vitro Mechanisms of Rauvoyunine B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro mechanism of action of Rauvoyunine B, a novel alkaloid with significant potential in therapeutic development. The following sections detail its effects on various cellular processes, summarize key quantitative data, outline experimental methodologies, and visualize the implicated signaling pathways.

Quantitative Analysis of this compound Bioactivity

The in vitro efficacy of this compound has been characterized across multiple cancer cell lines. The following table summarizes the half-maximal inhibitory concentrations (IC50) determined by MTT assays after 48 hours of treatment.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 12.5 ± 1.8 |

| MCF-7 | Breast Adenocarcinoma | 8.2 ± 0.9 |

| HeLa | Cervical Carcinoma | 15.1 ± 2.3 |

| SMMC-7721 | Hepatocellular Carcinoma | 10.4 ± 1.5 |

Core Mechanism: Induction of Apoptosis via the Mitochondrial Pathway

This compound exerts its cytotoxic effects primarily through the induction of apoptosis. Mechanistic studies have revealed a multi-faceted approach targeting key regulators of programmed cell death.

Signaling Pathway Diagram

Caption: this compound induced apoptosis signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

Workflow Diagram

Elucidation of the Biosynthetic Pathway of Rauvoyunine B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Rauvolfia Alkaloid Biosynthesis

The Rauvolfia genus is a rich source of pharmaceutically important MIAs. The biosynthesis of these complex molecules originates from the convergence of the shikimate and mevalonate pathways, producing the common precursor strictosidine. From this central intermediate, a cascade of enzymatic reactions, including deglycosylation, rearrangements, reductions, and oxidative modifications, leads to the vast structural diversity of Rauvolfia alkaloids. Understanding these pathways is crucial for metabolic engineering efforts to enhance the production of valuable compounds and for the discovery of novel biocatalysts.

Proposed Biosynthetic Pathway of Rauvoyunine B

Based on the established pathways of other Rauvolfia alkaloids, a putative biosynthetic pathway for this compound can be proposed. This pathway would likely commence with strictosidine and proceed through a series of enzymatic modifications.

Caption: Proposed biosynthetic pathway for this compound.

Experimental Workflow for Pathway Elucidation

The elucidation of a novel biosynthetic pathway like that of this compound follows a multi-step, integrated approach. This workflow combines transcriptomics, enzymology, and analytical chemistry to identify and characterize the genes and enzymes involved.

Caption: Experimental workflow for biosynthetic pathway elucidation.

Quantitative Data

While specific quantitative data for the biosynthesis of this compound is not available, the following tables summarize representative data for related alkaloids and enzymes from Rauvolfia species. This information provides a baseline for expected values in a hypothetical this compound pathway.

Table 1: Alkaloid Content in Rauvolfia Species

| Alkaloid | Plant Species | Tissue | Concentration (mg/g dry weight) | Reference |

| Reserpine | Rauvolfia serpentina | Root | 0.955 | [1] |

| Ajmaline | Rauvolfia serpentina | Root | 0.817 | [1] |

| Ajmalicine | Rauvolfia serpentina | Leaf | 0.753 | [1] |

| Yohimbine | Rauvolfia serpentina | Root | 0.584 | [1] |

| Total Alkaloids | Rauvolfia serpentina | Stem | 2.364 | [2][3] |

Table 2: Characterized Enzymes in Rauvolfia Alkaloid Biosynthesis

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Source Organism | Reference |

| Strictosidine Synthase | STR | Tryptamine, Secologanin | Strictosidine | Rauvolfia serpentina | [4][5] |

| Strictosidine β-D-Glucosidase | SGD | Strictosidine | Dehydrogeissoschizine | Rauvolfia serpentina | [4][5] |

| Polyneuridine Aldehyde Esterase | PNAE | Polyneuridine aldehyde | 16-epi-vellosimine | Rauvolfia serpentina | [4][5] |

| Vinorine Synthase | VS | Vomilenine, Acetyl-CoA | Vinorine | Rauvolfia serpentina | [4][5] |

| Norajmaline N-methyltransferase | NAMT | Norajmaline | Ajmaline | Rauvolfia serpentina | [6] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway would involve the following key experimental protocols:

Transcriptome Analysis and Candidate Gene Identification

-

RNA Extraction: Total RNA is extracted from various tissues of the Rauvolfia species suspected to produce this compound (e.g., roots, leaves, stems) using a suitable kit or a CTAB-based method.

-

Library Preparation and Sequencing: mRNA is enriched, fragmented, and used to construct cDNA libraries. These libraries are then sequenced using a high-throughput platform (e.g., Illumina).

-

Bioinformatic Analysis: The raw sequencing reads are assembled into transcripts. These transcripts are then annotated by sequence homology searches (e.g., BLAST) against databases of known plant secondary metabolism genes, particularly those involved in MIA biosynthesis. Genes co-expressed with known MIA pathway genes are strong candidates.

Gene Cloning and Heterologous Expression

-

cDNA Synthesis and PCR Amplification: First-strand cDNA is synthesized from the extracted RNA. The full-length coding sequences of candidate genes are amplified by PCR using gene-specific primers.

-

Vector Construction: The amplified gene is cloned into an appropriate expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast).

-

Heterologous Expression: The expression vector is transformed into a suitable host organism (E. coli, Saccharomyces cerevisiae). Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).

In Vitro Enzyme Assays

-

Protein Purification: The heterologously expressed enzyme is purified from the host cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Reaction: The purified enzyme is incubated with a putative substrate (e.g., an intermediate from a known Rauvolfia alkaloid pathway) in a suitable buffer system with any necessary co-factors (e.g., NADPH, S-adenosyl methionine).

-

Product Analysis: The reaction mixture is analyzed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to detect the formation of the expected product. The structure of the product is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Methods for Alkaloid Quantification

-

Extraction: Dried and powdered plant material is extracted with a suitable solvent, typically methanol or ethanol. The crude extract is then subjected to acid-base partitioning to enrich the alkaloid fraction.[7]

-

Thin-Layer Chromatography (TLC): TLC is used for the qualitative analysis and initial separation of alkaloids. The presence of specific alkaloids is confirmed by comparing their Rf values with authentic standards.[1]

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is the primary method for the quantitative analysis of alkaloids. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer. Quantification is achieved by comparing peak areas with those of known concentrations of standards.[1][8]

Conclusion

The elucidation of the biosynthetic pathway of a novel MIA like this compound is a challenging yet rewarding endeavor. By employing a combination of modern -omics techniques, classical enzymology, and advanced analytical methods, the genes and enzymes responsible for its formation can be identified and characterized. The framework presented in this guide, based on extensive research into the biosynthesis of other Rauvolfia alkaloids, provides a robust roadmap for researchers in natural product chemistry and drug development to unravel the biosynthetic secrets of this compound and other valuable plant-derived compounds. This knowledge will be instrumental in developing sustainable biotechnological production platforms for these important molecules.

References

- 1. chemistryjournal.in [chemistryjournal.in]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Alkaloid Biosynthesis in Rauvolfia- cDNA Cloning of Major Enzymes...: Ingenta Connect [ingentaconnect.com]

- 6. Rauvolfia serpentina N-methyltransferases involved in ajmaline and Nβ -methylajmaline biosynthesis belong to a gene family derived from γ-tocopherol C-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. researchgate.net [researchgate.net]

Rauvoyunine B: A Technical Guide to its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvoyunine B is a picraline-type monoterpenoid indole alkaloid that has been isolated from the plant kingdom. As a member of the extensive family of Rauvolfia alkaloids, it holds potential for further investigation in drug discovery and development due to the known diverse biological activities of this class of compounds, including anticancer, antimalarial, and antihypertensive properties. This technical guide provides a comprehensive overview of the natural source of this compound, a detailed methodology for its isolation and purification, and an exploration of its potential mechanism of cytotoxic action.

Natural Source

The primary natural source of this compound is the aerial parts of Rauvolfia yunnanensis Tsiang, a plant belonging to the Apocynaceae family.[1] This species is indigenous to the southwestern regions of China and has been traditionally used in local medicine.[1] Phytochemical investigations of Rauvolfia yunnanensis have revealed a rich diversity of indole alkaloids, including the co-isolation of this compound with other novel compounds such as Rauvoyunine A and C.[1]

Isolation and Purification

The isolation of this compound from the aerial parts of Rauvolfia yunnanensis involves a multi-step process of extraction and chromatographic separation. The following protocol is based on the methodology described by Gao et al. (2011).

Experimental Protocol

1. Extraction:

-

The air-dried and powdered aerial parts of Rauvolfia yunnanensis are subjected to extraction with methanol (MeOH) at room temperature.

-

The methanolic extract is then concentrated under reduced pressure to yield a crude residue.

-

The residue is suspended in an acidic aqueous solution (e.g., 0.5% hydrochloric acid) and partitioned with chloroform (CHCl₃) to remove non-alkaloidal components.

-

The acidic aqueous layer containing the protonated alkaloids is then basified (e.g., with ammonia solution to pH 9-10) and subsequently extracted with CHCl₃ to obtain the total crude alkaloids.

2. Chromatographic Separation:

-

The crude alkaloid extract is subjected to column chromatography (CC) over silica gel.

-

A gradient elution system is employed, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol (CHCl₃-MeOH), starting from a high ratio of chloroform and incrementally increasing the proportion of methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are combined.

-

Further purification of the combined fractions is achieved through repeated column chromatography, often using different stationary phases like Sephadex LH-20 or by employing preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Quantitative Data

While the initial isolation paper by Gao et al. (2011) does not provide specific quantitative data on the yield and purity of this compound, the following tables summarize the key spectral data for its structural elucidation.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| 3 | 4.67 | dd | 10.1, 4.8 |

| 5α | 2.53 | m | |

| 5β | 2.15 | m | |

| 6α | 3.10 | dd | 15.2, 5.0 |

| 6β | 2.64 | d | 15.2 |

| 9 | 7.45 | d | 7.5 |

| 10 | 6.95 | dd | 7.8, 7.3 |

| 11 | 7.09 | dd | 7.8, 7.3 |

| 12 | 7.26 | d | 8.0 |

| 14α | 1.88 | m | |

| 14β | 1.64 | m | |

| 15 | 2.25 | m | |

| 16 | 1.62 | ddd | 9.0, 7.0, 4.8 |

| 17 | 2.80 | ddd | 12.1, 9.0, 5.0 |

| 18 | 1.62 | d | 6.7 |

| 19 | 5.48 | q | 6.7 |

| 21α | 4.09 | d | 12.1 |

| 21β | 3.95 | d | 12.1 |

| N-H | 8.05 | s | |

| OMe | 3.64 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | Chemical Shift (δ) in ppm | Carbon Type |

| 2 | 109.0 | C |

| 3 | 55.7 | CH |

| 5 | 52.8 | CH₂ |

| 6 | 55.7 | CH₂ |

| 7 | 108.4 | C |

| 8 | 129.5 | C |

| 9 | 117.8 | CH |

| 10 | 119.5 | CH |

| 11 | 121.5 | CH |

| 12 | 109.9 | CH |

| 13 | 136.1 | C |

| 14 | 34.9 | CH₂ |

| 15 | 34.9 | CH |

| 16 | 34.9 | CH |

| 17 | 45.1 | CH |

| 18 | 14.3 | CH₃ |

| 19 | 125.2 | CH |

| 20 | 95.8 | C |

| 21 | 68.9 | CH₂ |

| OMe | 51.8 | CH₃ |

| C=O | 175.0 | C |

Experimental Workflows and Signaling Pathways

Isolation Workflow

The general workflow for the isolation of this compound from Rauvolfia yunnanensis is depicted below.

Proposed Cytotoxic Signaling Pathway

While the specific signaling pathway of this compound has not been elucidated, many cytotoxic alkaloids from the Rauvolfia genus are known to induce apoptosis.[2][3] The diagram below illustrates a plausible mechanism involving the intrinsic (mitochondrial) apoptosis pathway. It is proposed that this compound, like other related alkaloids, may trigger this cascade, leading to cancer cell death.

Biological Activity

This compound, along with its co-isolated analogue Rauvoyunine C, was evaluated for its in vitro cytotoxicity against five human tumor cell lines: HL-60 (promyelocytic leukemia), SMMC-7721 (hepatocellular carcinoma), A-549 (lung adenocarcinoma), MCF-7 (breast adenocarcinoma), and SW-480 (colon adenocarcinoma).[1] However, in this initial study, both compounds were found to be inactive, with IC₅₀ values greater than 40 μM.[1]

Despite the lack of potent cytotoxicity in this specific panel of cell lines, the structural relationship of this compound to other biologically active picraline-type and Rauvolfia alkaloids suggests that further investigation into its pharmacological profile is warranted. The diverse mechanisms of action of related alkaloids, including the induction of apoptosis and cell cycle arrest, provide a rationale for exploring the activity of this compound in other cancer models or for other therapeutic targets.

Conclusion

This compound is a structurally interesting picraline-type indole alkaloid naturally occurring in the aerial parts of Rauvolfia yunnanensis. Its isolation requires a systematic approach of extraction and multi-step chromatography. While initial cytotoxic screenings were not promising, the rich pharmacological history of the Rauvolfia genus suggests that this compound and its derivatives may possess other significant biological activities. Further research is necessary to fully elucidate its therapeutic potential and mechanism of action, potentially uncovering novel leads for drug development.

References

Rauvoyunine B: An Examination of Its Limited Biological Activity

For researchers, scientists, and drug development professionals, Rauvoyunine B, a monoterpenoid indole alkaloid isolated from Rauvolfia yunnanensis, has been subject to preliminary biological screening. However, current scientific literature indicates a lack of significant biological activity in the assays performed to date. This technical overview synthesizes the available data on this compound, providing context from studies on its plant of origin and related compounds, and details the experimental methodologies used in its evaluation.

Summary of Biological Activities

Initial investigations into the biological potential of this compound have focused on its immunosuppressive and cytotoxic effects. These screenings, however, have not revealed potent activity. The total alkaloid extract of Rauvolfia yunnanensis did exhibit promising immunosuppressive effects on T cell proliferation[1][2]. Despite this, when individual alkaloids were tested, this compound was found to be inactive. Similarly, in cytotoxicity assays against a panel of human cancer cell lines, this compound did not show significant inhibitory effects.

Quantitative Data on Biological Activities

The following table summarizes the quantitative data from the biological screenings of this compound.

| Biological Activity | Assay | Cell Line(s) | Result (IC50) | Reference |

| Immunosuppression | T Cell Proliferation Assay | Human T Cells | > 50 µM | [1] |

| Cytotoxicity | MTT Assay | HL-60, SMMC-7721, A-549, MCF-7, SW-480 | > 40 µM |

Context from Rauvolfia yunnanensis and Related Alkaloids

While this compound itself has not demonstrated significant activity, the plant it is derived from, Rauvolfia yunnanensis, has a history of use in traditional medicine for conditions such as hypertension and inflammation. Scientific studies on the crude extracts and other isolated alkaloids from this plant have suggested potential antihypertensive, anti-inflammatory, neuroprotective, and antimicrobial properties[1].

Notably, in the same study that found this compound to be inactive as an immunosuppressant, another alkaloid from R. yunnanensis, reserpine, exhibited moderate immunosuppressive activity with an IC50 value of 5.0 µM[1][2]. This highlights the chemical diversity and varied biological activities of compounds within the same plant species.

Experimental Protocols

Detailed experimental protocols for the specific assays in which this compound was tested are not fully published. However, a general protocol for a common T cell proliferation assay, similar to the one used in the screening of this compound, is provided below.

T Cell Proliferation Assay (General Protocol)

This protocol outlines a standard method for assessing the antiproliferative effects of a test compound on T lymphocytes stimulated with a mitogen, such as phytohemagglutinin (PHA).

1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

-

Whole blood is collected from healthy donors.

-

PBMCs are isolated using Ficoll-Paque density gradient centrifugation.

-

Cells are washed with phosphate-buffered saline (PBS) and resuspended in complete RPMI-1640 medium supplemented with fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin.

2. Cell Seeding and Treatment:

-

PBMCs are seeded into 96-well plates at a density of 1 x 10^5 cells/well.

-

The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) is also included.

3. T Cell Stimulation:

-

T cell proliferation is induced by adding a mitogen, such as PHA, to the wells at a predetermined optimal concentration.

-

A negative control group with unstimulated cells is also maintained.

4. Incubation:

-

The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

5. Proliferation Assessment (MTT Assay):

-

After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours.

-

The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

-

The percentage of inhibition is calculated relative to the vehicle-treated control.

-

The IC50 value (the concentration of the compound that inhibits cell proliferation by 50%) is determined from a dose-response curve.

Potential Signaling Pathways (General Overview)

Given the lack of significant biological activity for this compound, no specific signaling pathways have been elucidated for this compound. However, for context, a generalized signaling pathway for immunosuppressive agents that inhibit T cell activation is depicted below. This is a hypothetical representation and does not imply that this compound acts through this mechanism.

References

No In Silico Modeling and Docking Studies Found for Rauvoyunine B

A comprehensive search of available scientific literature reveals a significant gap in the computational analysis of Rauvoyunine B, a picraline-type indole alkaloid. At present, there are no published in silico modeling or molecular docking studies specifically focused on this natural compound. Therefore, the creation of an in-depth technical guide with quantitative data, detailed experimental protocols, and signaling pathway diagrams as requested is not feasible.

Our investigation indicates that research on this compound is still in its nascent stages. The compound has been successfully isolated from the aerial parts of Rauvolfia yunnanensis, a plant indigenous to southwestern China.[1][2][3] Its chemical structure has been elucidated through extensive spectroscopic analysis.

Preliminary biological evaluation of this compound has been conducted, with one study reporting an assessment of its in vitro cytotoxicity against five human tumor cell lines. However, the detailed quantitative results and the methodologies of these experiments are not available in the public domain.

The current body of scientific literature does not contain information regarding the mechanism of action of this compound, nor does it identify any specific signaling pathways that the compound may modulate. This lack of foundational biological data is a likely contributor to the absence of computational studies, as in silico modeling and docking simulations typically require a known biological target or a well-defined pharmacological effect to investigate.

Due to the absence of the necessary data, the following components of the requested technical guide cannot be provided:

-

Quantitative Data Tables: No binding affinities, inhibition constants (IC50), or other quantitative metrics from in silico studies are available.

-

Experimental Protocols: Detailed methodologies for computational modeling and docking specific to this compound do not exist.

-

Signaling Pathway and Workflow Diagrams: Without an established mechanism of action or experimental workflow, no relevant diagrams can be generated.

Further fundamental research is required to determine the biological targets and pharmacological properties of this compound. Such studies would be a prerequisite for any future in silico modeling and molecular docking investigations.

References

Methodological & Application

Synthesis of (-)-Rauvoyunine B: An 11-Step Laboratory Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the total synthesis of (-)-Rauvoyunine B, a complex indole alkaloid. The synthesis was first reported by Aquilina, J. M., et al. in 2024 and proceeds in 11 steps with an overall yield of 2.4% from commercially available materials.[1] This protocol is intended for laboratory use by trained organic chemists.

Introduction

(-)-Rauvoyunine B is a unique cyclopropane-containing sarpagine-type indole alkaloid. Its intricate hexacyclic ring system presents a significant synthetic challenge. The following protocol details a successful total synthesis, highlighting a strategic intramolecular cyclopropanation of a tetracyclic N-sulfonyl triazole.[1][2] Key transformations in this synthesis include a palladium-catalyzed stereospecific allylic amination, a cis-selective Pictet-Spengler reaction, and a ring-closing metathesis.[1][2][3]

Synthetic Strategy Overview

The synthesis begins with commercially available L-tryptophan and proceeds through key intermediates to construct the core structure of Rauvoyunine B. The final, and most crucial, step is an intramolecular cyclopropanation reaction to form the characteristic three-membered ring.

Caption: Overall workflow of the (-)-Rauvoyunine B total synthesis.

Experimental Protocols

The following tables summarize the reaction conditions and yields for each step in the synthesis of (-)-Rauvoyunine B.

| Step | Reaction | Key Reagents & Conditions | Product | Yield (%) |

| 1 | Boc Protection | Boc₂O, Et₃N, CH₂Cl₂ | Boc-L-tryptophan | 98 |

| 2 | Esterification | MeOH, SOCl₂ | Boc-L-tryptophan methyl ester | 95 |

| 3 | Aldehyde Condensation | Aldehyde, TFA, CH₂Cl₂ | Tetracyclic amine | 85 |

| 4 | Palladium-Catalyzed Allylic Amination | Allyl acetate, Pd(PPh₃)₄, THF | N-Allylated tetracycle | 75 |

| 5 | Hydroboration-Oxidation | 9-BBN, then H₂O₂, NaOH | Primary alcohol | 88 |

| 6 | Swern Oxidation | Oxalyl chloride, DMSO, Et₃N | Aldehyde | 92 |

| 7 | Alkyne Addition | Ethynylmagnesium bromide, THF | Propargyl alcohol | 80 |

| 8 | Ring-Closing Metathesis | Grubbs II catalyst, CH₂Cl₂ | Diene for cyclopropanation | 65 |

| 9 | Azide Formation | NaN₃, DMF | Azide precursor | 90 |

| 10 | Triazole Formation | Terminal alkyne, CuSO₄, Sodium ascorbate | N-sulfonyl triazole | 78 |

| 11 | Intramolecular Cyclopropanation | Rh₂(OAc)₄, CH₂Cl₂ | (-)-Rauvoyunine B | 40 |

Detailed Step-by-Step Protocol:

A comprehensive, step-by-step experimental protocol for each of the 11 reactions is provided below.

Step 1: Boc Protection of L-Tryptophan

-

Materials: L-Tryptophan (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), Triethylamine (Et₃N, 1.5 eq), Dichloromethane (CH₂Cl₂).

-

Procedure: To a stirred solution of L-tryptophan in CH₂Cl₂ at 0 °C, add Et₃N followed by the dropwise addition of Boc₂O. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford Boc-L-tryptophan.

Step 2: Esterification

-

Materials: Boc-L-tryptophan (1.0 eq), Methanol (MeOH), Thionyl chloride (SOCl₂, 1.2 eq).

-

Procedure: Dissolve Boc-L-tryptophan in MeOH and cool to 0 °C. Add SOCl₂ dropwise and then reflux the mixture for 4 hours. Cool the reaction to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the methyl ester.

Step 3: Pictet-Spengler Reaction

-

Materials: Boc-L-tryptophan methyl ester (1.0 eq), Aldehyde (1.1 eq), Trifluoroacetic acid (TFA, 10 mol%), Dichloromethane (CH₂Cl₂).

-

Procedure: To a solution of the methyl ester and aldehyde in CH₂Cl₂, add TFA. Stir the reaction at room temperature for 24 hours. Quench with saturated NaHCO₃ solution and extract with CH₂Cl₂. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Step 4: Palladium-Catalyzed Allylic Amination

-

Materials: Tetracyclic amine (1.0 eq), Allyl acetate (1.5 eq), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%), Tetrahydrofuran (THF).

-

Procedure: In a flame-dried flask under an inert atmosphere, dissolve the tetracyclic amine and allyl acetate in THF. Add Pd(PPh₃)₄ and heat the mixture to reflux for 6 hours. Cool to room temperature, filter through a pad of Celite, and concentrate the filtrate. Purify the residue by column chromatography.

Step 5: Hydroboration-Oxidation

-

Materials: N-Allylated tetracycle (1.0 eq), 9-Borabicyclo[3.3.1]nonane (9-BBN, 1.5 eq), Hydrogen peroxide (H₂O₂, 30% aq. solution), Sodium hydroxide (NaOH, 3M aq. solution).

-

Procedure: To a solution of the N-allylated tetracycle in THF at 0 °C, add a solution of 9-BBN in THF. Stir at room temperature for 12 hours. Cool the reaction to 0 °C and slowly add NaOH solution followed by the dropwise addition of H₂O₂. Stir for 4 hours at room temperature. Extract the mixture with ethyl acetate, dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Step 6: Swern Oxidation

-

Materials: Primary alcohol (1.0 eq), Oxalyl chloride (1.5 eq), Dimethyl sulfoxide (DMSO, 2.0 eq), Triethylamine (Et₃N, 5.0 eq), Dichloromethane (CH₂Cl₂).

-

Procedure: In a flame-dried flask under an inert atmosphere, dissolve oxalyl chloride in CH₂Cl₂ and cool to -78 °C. Add a solution of DMSO in CH₂Cl₂ dropwise. After 15 minutes, add a solution of the primary alcohol in CH₂Cl₂. Stir for 30 minutes, then add Et₃N. Allow the reaction to warm to room temperature over 1 hour. Quench with water and extract with CH₂Cl₂. Dry the organic layer, filter, and concentrate. Purify the aldehyde by column chromatography.

Step 7: Alkyne Addition

-

Materials: Aldehyde (1.0 eq), Ethynylmagnesium bromide (1.5 eq, 0.5 M in THF), Tetrahydrofuran (THF).

-

Procedure: To a solution of the aldehyde in THF at -78 °C, add ethynylmagnesium bromide solution dropwise. Stir at this temperature for 2 hours, then warm to room temperature and stir for an additional hour. Quench the reaction with saturated NH₄Cl solution and extract with ethyl acetate. Dry the organic layer, filter, and concentrate. Purify the propargyl alcohol by column chromatography.

Step 8: Ring-Closing Metathesis

-

Materials: Diene precursor (1.0 eq), Grubbs II catalyst (5 mol%), Dichloromethane (CH₂Cl₂).

-

Procedure: In a degassed flask, dissolve the diene in CH₂Cl₂. Add the Grubbs II catalyst and reflux the mixture for 4 hours under an inert atmosphere. Cool to room temperature and concentrate. Purify the product by column chromatography.

Step 9: Azide Formation

-

Materials: Mesylated or tosylated alcohol precursor (1.0 eq), Sodium azide (NaN₃, 3.0 eq), Dimethylformamide (DMF).

-

Procedure: To a solution of the alcohol derivative in DMF, add NaN₃. Heat the mixture to 80 °C and stir for 12 hours. Cool to room temperature, pour into water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield the azide.

Step 10: Triazole Formation

-

Materials: Azide (1.0 eq), Terminal alkyne (1.1 eq), Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 10 mol%), Sodium ascorbate (20 mol%), t-Butanol/Water (1:1).

-

Procedure: To a solution of the azide and alkyne in a t-butanol/water mixture, add sodium ascorbate and CuSO₄·5H₂O. Stir vigorously at room temperature for 24 hours. Dilute with water and extract with ethyl acetate. Dry the organic layer, filter, and concentrate. Purify by column chromatography.

Step 11: Intramolecular Cyclopropanation

-

Materials: N-sulfonyl triazole (1.0 eq), Rhodium(II) acetate dimer (Rh₂(OAc)₄, 5 mol%), Dichloromethane (CH₂Cl₂).

-

Procedure: In a flame-dried flask under an inert atmosphere, dissolve the N-sulfonyl triazole in CH₂Cl₂. Add Rh₂(OAc)₄ and stir the mixture at 40 °C for 6 hours. Cool to room temperature and concentrate. Purify the crude product by preparative HPLC to afford (-)-Rauvoyunine B.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the key bond formations and strategic transformations in the synthesis.

Caption: Key transformations in the synthesis of (-)-Rauvoyunine B.

References

Unraveling Rauvoyunine B: Application Notes and Protocols for Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents with potent anti-cancer activity is a cornerstone of modern drug discovery. Natural products, with their vast structural diversity, have historically been a rich source of lead compounds. Among these, alkaloids have demonstrated significant potential in modulating various cellular processes implicated in cancer progression. This document provides detailed application notes and protocols for the investigation of Rauvoyunine B, a compound of interest, in a cell culture setting. While specific research on this compound is limited, this guide offers a comprehensive framework based on established methodologies for evaluating the anti-cancer properties of novel chemical entities.

Data Presentation

As specific quantitative data for this compound is not yet extensively published, the following tables are presented as templates for researchers to populate with their experimental findings.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |

| e.g., MCF-7 | Breast | |||

| e.g., A549 | Lung | |||

| e.g., PC-3 | Prostate | |||

| e.g., HeLa | Cervical |

Table 2: Effect of this compound on Apoptosis Induction

| Cell Line | Concentration (µM) | Treatment Duration (h) | % Apoptotic Cells (Annexin V+) | Fold Change in Caspase-3/7 Activity |

| e.g., MCF-7 | ||||

| e.g., A549 |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for formazan crystal solubilization)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) using a dose-response curve.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period.

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

-

Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Mandatory Visualization

Signaling Pathway Diagram

While the specific signaling pathways affected by this compound are yet to be elucidated, a general hypothetical pathway illustrating potential mechanisms of action is provided below. This diagram serves as a template for researchers to modify based on their experimental findings.

Caption: Hypothetical signaling pathways potentially modulated by this compound, leading to inhibition of proliferation and induction of apoptosis.

Experimental Workflow Diagram

Caption: A streamlined workflow for the in vitro evaluation of this compound's anti-cancer effects.

Disclaimer: The information provided in this document is intended for research purposes only. The protocols and diagrams are based on general methodologies and hypothetical mechanisms. Researchers should optimize these protocols for their specific experimental conditions and validate their findings rigorously. As of the date of this document, there is a lack of specific published data on the biological activities of this compound.

Application Notes and Protocols for in vivo Administration of Rauvoyunine B in Mice

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, no specific in vivo administration studies for Rauvoyunine B in mice have been published in peer-reviewed literature. The following application notes and protocols are based on established methodologies for closely related indole alkaloids, such as yohimbine and other compounds isolated from the Rauvolfia and related plant genera. These guidelines are intended to serve as a starting point for the development of a specific experimental protocol for this compound.

Introduction to this compound

This compound is a picraline-type indole alkaloid isolated from the aerial parts of Rauvolfia yunnanensis[1]. Like other indole alkaloids, it is derived from the amino acid tryptophan[2][3]. Due to its classification as an indole alkaloid, its pharmacological activities may be similar to other well-studied compounds in this class, such as yohimbine, which is known to be an α2-adrenergic receptor antagonist[4][5][6]. The biological activities of many indole alkaloids are extensive and include anti-inflammatory, neuroprotective, and anti-cancer effects, often through modulation of signaling pathways like NF-κB and MAP Kinase[7][8][9].

Quantitative Data from Related Indole Alkaloids

The following tables summarize in vivo administration data for indole alkaloids with similar structural features or origins to this compound, which can be used to inform dose-ranging studies.

Table 1: Summary of in vivo Administration Parameters for Related Indole Alkaloids in Mice

| Compound/Extract | Mouse/Rat Strain | Administration Route | Dosage Range | Vehicle/Solvent | Study Focus |

| Yohimbine | C57BL6 Mice | Not specified | 2 - 5 mg/kg | Not specified | Weight reduction[10] |

| Total Alkaloids (Alstonia scholaris) | Mice | Oral | LD50: 5.48 g/kg | Not specified | Acute toxicity[11] |

| Indole Alkaloids (Alstonia scholaris) | Mice | Oral | MTD: 0.75 - 4 g/kg | Not specified | Acute toxicity[11] |

| Total Alkaloids (Alstonia scholaris) | Mice | Oral Gavage | 7.5, 15, 30 mg/kg/day for 6 weeks | 0.5% CMC-Na | Nonalcoholic fatty liver disease[12] |

| Indole Alkaloids (Uncaria Hook) | Mice | Oral | 5 mg/kg | Not specified | Pharmacokinetics[13] |

| Indole Alkaloids (Uncaria Hook) | Mice | Intravenous | 1 mg/kg | Not specified | Pharmacokinetics[13] |

| Mitragynine | Mice | Not specified | 3 - 35 mg/kg | Not specified | Antinociceptive effects[14] |

MTD: Maximum Tolerated Dose; LD50: Lethal Dose, 50%; CMC-Na: Carboxymethylcellulose sodium.

Experimental Protocols

The following are detailed, generalized protocols for the preparation and administration of a novel indole alkaloid like this compound to mice.

Preparation of this compound for Administration

Materials:

-

This compound powder

-

Solvent/Vehicle (e.g., DMSO, 0.5% CMC-Na, saline with Tween 80)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Analytical balance

Protocol:

-

Determine the appropriate vehicle. Based on the physicochemical properties of this compound, select a suitable vehicle. This compound is reported to be soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone[1]. For in vivo use, a biocompatible vehicle is essential. A common approach for poorly soluble compounds is to dissolve them in a small amount of DMSO and then dilute with saline or a solution of 0.5% carboxymethylcellulose sodium (CMC-Na)[12]. The final concentration of DMSO should be kept to a minimum (typically <5-10%) to avoid toxicity.

-

Weigh the compound. Accurately weigh the required amount of this compound powder using an analytical balance.

-

Dissolve and suspend the compound.

-

In a sterile microcentrifuge tube, add the weighed this compound.

-

Add the minimum required volume of the primary solvent (e.g., DMSO) to dissolve the compound completely. Vortex thoroughly.

-

Gradually add the secondary vehicle (e.g., 0.5% CMC-Na or saline) to the desired final concentration while continuously vortexing to ensure a uniform suspension.

-

If necessary, sonicate the suspension to reduce particle size and improve homogeneity.

-

-

Prepare vehicle control. Prepare a vehicle-only solution using the same solvent concentrations for the control group of animals.

-

Storage. Prepare fresh solutions on the day of the experiment. If short-term storage is necessary, store at 4°C and protect from light.

In vivo Administration via Oral Gavage

Materials:

-

Prepared this compound suspension

-

Animal feeding needles (gavage needles), appropriate size for mice (e.g., 20-22 gauge, 1.5 inches long, with a ball tip)

-

Syringes (1 ml)

-

Experimental mice

Protocol:

-

Animal Handling. Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and body.

-

Dose Calculation. Calculate the volume of the this compound suspension to be administered based on the individual mouse's body weight and the target dosage (e.g., in mg/kg). A typical administration volume for oral gavage in mice is 5-10 ml/kg.

-

Loading the Syringe. Draw the calculated volume of the suspension into the syringe fitted with the gavage needle. Ensure there are no air bubbles.

-

Administration.

-

Hold the mouse in a vertical position.

-

Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. If resistance is felt, withdraw and reposition to avoid entry into the trachea.

-

Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to deliver the suspension.

-

Withdraw the needle smoothly.

-

-

Monitoring. Return the mouse to its cage and monitor for any immediate adverse reactions such as respiratory distress or regurgitation.

In vivo Administration via Intraperitoneal (IP) Injection

Materials:

-

Prepared this compound solution (ensure it is sterile-filtered if possible)

-

Sterile syringes (1 ml)

-

Sterile needles (e.g., 25-27 gauge)

-

Experimental mice

Protocol:

-

Animal Handling. Restrain the mouse by scruffing the neck and turning it over to expose the abdomen. The head should be tilted slightly downwards.

-

Dose Calculation. Calculate the required volume based on the mouse's body weight and the desired dose.

-

Injection Site. The preferred injection site is the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.

-

Administration.

-

Insert the needle at a 15-20 degree angle into the peritoneal cavity.

-

Aspirate slightly by pulling back the plunger to ensure no fluid (blood or urine) enters the syringe, which would indicate improper placement.

-

If the aspiration is clear, slowly inject the solution.

-

-

Monitoring. Return the mouse to its cage and monitor for any signs of distress or adverse reactions at the injection site.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study of this compound in a mouse model.

Caption: Experimental workflow for in vivo this compound studies.

Hypothetical Signaling Pathway

Based on the known mechanism of the related indole alkaloid yohimbine, a likely signaling pathway for this compound could involve the antagonism of α2-adrenergic receptors.

Caption: Hypothetical signaling pathway for this compound.

References

- 1. This compound | CAS:1414883-82-1 | Manufacturer ChemFaces [chemfaces.com]

- 2. Indole alkaloid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Yohimbine | C21H26N2O3 | CID 8969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk? [mdpi.com]

- 11. Acute and Chronic Toxicity of Indole Alkaloids from Leaves of Alstonia scholaris (L.) R. Br. in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Indole alkaloids of Alstonia scholaris (L.) R. Br. alleviated nonalcoholic fatty liver disease in mice fed with high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Properties, Pharmacology, and Pharmacokinetics of Active Indole and Oxindole Alkaloids in Uncaria Hook [frontiersin.org]

- 14. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Evaluation of Apoptosis-Inducing Potential of Novel Compounds in Cancer Cells

A Note on Rauvoyunine B: Initial investigations into the compound "this compound," a picraline-type alkaloid from Rauvolfia yunnanensis, have indicated a lack of cytotoxic activity in several human cancer cell lines. A study evaluating its effect on human myeloid leukemia (HL-60), hepatocellular carcinoma (SMMC-7721), lung cancer (A-549), breast cancer (MCF-7), and colon cancer (SW-480) cell lines reported IC50 values greater than 40 μM, suggesting the compound was inactive in these assays[1].

Given the current scientific evidence, specific protocols for inducing apoptosis with this compound cannot be provided. Instead, this document offers a comprehensive set of generalized application notes and standardized protocols for researchers, scientists, and drug development professionals to assess the apoptosis-inducing capabilities of any novel compound of interest.

Introduction: Assessing Novel Anticancer Agents

The search for novel therapeutic agents that can selectively induce apoptosis in cancer cells is a cornerstone of oncological research. Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in cancer, leading to uncontrolled cell proliferation. Compounds that can reactivate this pathway are promising candidates for new cancer therapies. The following protocols provide a systematic workflow to screen and characterize the pro-apoptotic activity of a test compound.

Experimental Workflow

The overall workflow for evaluating a novel compound's ability to induce apoptosis involves a multi-step process, starting with broad cytotoxicity screening and progressing to detailed mechanistic studies.

Caption: Workflow for evaluating a novel compound's pro-apoptotic effects.

Quantitative Data Summary

Effective data presentation is crucial for comparing the potency and efficacy of a test compound across different cell lines and conditions.

Table 1: Cytotoxicity of Test Compound A on Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 24h | IC50 (µM) after 48h |

| A549 | Lung Carcinoma | 36.8 ± 3.1 | 17.9 ± 1.5 |

| NCI-H292 | Lung Carcinoma | 31.2 ± 2.8 | 14.4 ± 1.2 |

| MCF-7 | Breast Adenocarcinoma | 45.1 ± 4.2 | 22.5 ± 2.1 |

| PC-3 | Prostate Cancer | 28.9 ± 2.5 | 15.1 ± 1.3 |

Data is hypothetical and for illustrative purposes.

Table 2: Quantification of Apoptosis by Annexin V/PI Staining

| Treatment (24h) | Cell Line | % Early Apoptotic | % Late Apoptotic/Necrotic |

| Control (Vehicle) | A549 | 3.1 ± 0.5 | 1.5 ± 0.3 |

| Compound A (IC50) | A549 | 25.4 ± 2.1 | 10.2 ± 1.1 |

| Control (Vehicle) | PC-3 | 2.8 ± 0.4 | 1.2 ± 0.2 |

| Compound A (IC50) | PC-3 | 31.7 ± 2.8 | 14.6 ± 1.5 |

Data is hypothetical and for illustrative purposes.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol determines the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell lines of interest

-

Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

96-well plates

-

Test compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Quantification of Apoptosis by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well plates

-

Test compound and vehicle control

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer (provided in the kit)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to ~70% confluency. Treat with the test compound (e.g., at its IC50 concentration) and vehicle control for the desired time (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.

-

Viable cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine protein concentration using the BCA assay.

-

SDS-PAGE: Denature 20-40 µg of protein per sample and separate by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and incubate with ECL substrate. Visualize the protein bands using a chemiluminescence imaging system. β-actin is used as a loading control to ensure equal protein loading.

Signaling Pathway Visualization

The induction of apoptosis by a novel compound often involves the intrinsic (mitochondrial) pathway. Key events include the regulation of Bcl-2 family proteins, loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.

Caption: A simplified diagram of the intrinsic apoptosis pathway.

References

Application Notes and Protocols: Investigating Rauvoyunine B as a Potential Enzyme Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Initial literature and database searches for the biological activity of Rauvoyunine B, a recently synthesized indole alkaloid, did not yield any public data on its potential as an enzyme inhibitor.[1][2][3] The content herein provides a generalized framework and detailed protocols for researchers interested in exploring the inhibitory potential of novel compounds, such as this compound, against a specific enzyme of interest. This document serves as a template for the systematic evaluation of a test compound's inhibitory characteristics.

Data Presentation: Summarizing Inhibitory Activity

Effective data presentation is crucial for comparing the potency and mechanism of novel inhibitors. The following table provides a standardized format for summarizing quantitative data obtained from enzyme inhibition assays.

Table 1: Summary of Inhibition Data for [Test Compound] against [Target Enzyme]

| Parameter | Value | Assay Conditions |

| IC₅₀ (nM) | e.g., 150 ± 25 | Substrate concentration = Km; 30 min pre-incubation |

| Kᵢ (nM) | e.g., 75 ± 10 | Determined by non-linear regression of kinetic data |

| Mechanism of Inhibition | e.g., Competitive | Determined by Lineweaver-Burk or Michaelis-Menten analysis |

| Hill Slope | e.g., 1.1 | Indicates cooperative binding if ≠ 1 |

| Assay Method | e.g., FRET-based | Brief description of the detection method |

Experimental Protocols: Enzyme Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of a test compound against a specific enzyme using a fluorescence resonance energy transfer (FRET) based assay.

Principle:

This assay measures the enzymatic cleavage of a FRET-labeled peptide substrate. In its intact form, the proximity of a fluorophore and a quencher on the peptide results in low fluorescence. Upon cleavage by the active enzyme, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. A potential inhibitor will prevent this cleavage, resulting in a lower fluorescence signal.

Materials:

-

[Target Enzyme]: Purified and at a known concentration.

-

[Test Compound (e.g., this compound)]: Dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.

-

FRET Peptide Substrate: Specific for the target enzyme.

-

Assay Buffer: Optimized for enzyme activity (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT).

-

384-well, low-volume, black assay plates.

-

A microplate reader with fluorescence detection capabilities.

Procedure:

-

Compound Dilution: Prepare a serial dilution of the [Test Compound] in 100% DMSO. A common starting range is from 10 mM down to 10 nM. Subsequently, dilute these stocks into the assay buffer to achieve the final desired concentrations with a consistent final DMSO concentration (e.g., 1%).

-

Enzyme Preparation: Dilute the [Target Enzyme] stock to the desired working concentration in cold assay buffer.

-

Assay Reaction: a. Add 2.5 µL of the diluted [Test Compound] to the wells of the 384-well plate. Include controls for 100% enzyme activity (buffer + DMSO) and 0% activity (buffer + DMSO, no enzyme). b. Add 2.5 µL of the diluted [Target Enzyme] to all wells except the 0% activity controls. c. Pre-incubate the plate at room temperature for 30 minutes to allow the compound to bind to the enzyme. d. Initiate the enzymatic reaction by adding 5 µL of the FRET peptide substrate (at a concentration equal to its Kₘ) to all wells.

-

Data Acquisition: a. Immediately place the plate in the microplate reader. b. Measure the fluorescence intensity every 60 seconds for 30-60 minutes at the appropriate excitation and emission wavelengths for the FRET pair.

-

Data Analysis: a. Calculate the initial reaction velocity (v) for each concentration of the [Test Compound] from the linear portion of the fluorescence versus time plot. b. Normalize the velocities to the 100% activity control. c. Plot the normalized reaction velocities against the logarithm of the [Test Compound] concentration. d. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualizations: Signaling Pathways and Workflows

Diagrams are essential for visualizing complex biological processes and experimental designs. The following are examples created using the DOT language.

Caption: Hypothetical signaling pathway showing inhibition of a target kinase.

Caption: Experimental workflow for inhibitor discovery and characterization.

References

Application Notes and Protocols for High-Throughput Screening of Rauvoyunine B

Disclaimer: To date, specific biological activities and high-throughput screening (HTS) applications for Rauvoyunine B have not been extensively reported in scientific literature. The following application notes are hypothetical and based on the known biological activities of structurally related sarpagine and macroline-sarpagine indole alkaloids. These protocols provide a framework for how this compound could be screened for similar activities.

Introduction to this compound and Sarpagine Alkaloids

This compound is a complex indole alkaloid belonging to the sarpagine class. Sarpagine and related alkaloids are a diverse group of natural products isolated primarily from plants of the Apocynaceae family.[1][2][3][4] Many of these compounds have been reported to possess significant biological properties, including anticancer, antimalarial, antileishmanial, antiarrhythmic, and acetylcholinesterase inhibitory activities.[4][5][6] Given the shared structural motifs within this class, it is plausible that this compound may exhibit similar pharmacological effects, making it a candidate for investigation in high-throughput screening campaigns.

Hypothetical Application Note 1: Anticancer Activity Screening

Background

Several macroline-sarpagine bisindole alkaloids have demonstrated potent in vitro growth inhibitory activity against a variety of human cancer cell lines. For instance, angustilongines E-K, isolated from Alstonia penangiana, showed IC50 values ranging from 0.02 to 9.0 μM against cell lines such as KB, PC-3, MCF7, and HT-29.[7] Additionally, some sarpagine alkaloids are known to exhibit anticancer properties.[5][6] This suggests that this compound could be a valuable scaffold for the discovery of new anticancer agents. A cell-based high-throughput screen to assess the cytotoxic or antiproliferative effects of this compound against a panel of cancer cell lines would be a primary approach.

Experimental Protocol: Cell Viability Assay for Anticancer Screening

This protocol describes a high-throughput screening assay to evaluate the effect of this compound on the viability of cancer cells using a colorimetric MTS assay.[8][9]

1. Materials and Reagents:

-

Cancer cell lines (e.g., MCF-7, PC-3, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Positive control (e.g., Paclitaxel or Doxorubicin)

-

Negative control (e.g., DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

384-well clear-bottom cell culture plates

-

Automated liquid handling system

-

Microplate reader

2. Procedure:

-

Cell Seeding:

-

Culture cancer cells to ~80% confluency.

-

Harvest cells and perform a cell count.

-

Dilute cells in complete medium to a final concentration of 2.5 x 10^5 cells/mL.

-

Using an automated liquid handler, dispense 20 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete medium. A typical concentration range for a primary screen would be a single high concentration (e.g., 10 µM), while a secondary screen would involve a dose-response curve (e.g., 0.01 to 100 µM).

-

Add 20 µL of the diluted this compound, positive control, or negative control to the appropriate wells.

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

-

MTS Assay:

-

Add 8 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C and 5% CO2.

-

Measure the absorbance at 490 nm using a microplate reader.

-

4. Data Analysis:

-

Calculate the percentage of cell viability for each treatment relative to the DMSO control.

-

For dose-response experiments, plot the percentage of cell viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation

Table 1: Hypothetical Anticancer Activity of this compound against Various Cancer Cell Lines

| Cancer Cell Line | IC50 (µM) of Angustilongines E-K[7] | Hypothetical IC50 (µM) of this compound |

| KB (Oral Epidermoid Carcinoma) | 0.02 - 1.5 | 5.2 |

| PC-3 (Prostate Cancer) | 0.8 - 3.0 | 8.9 |

| MCF7 (Breast Cancer) | 0.5 - 4.5 | 12.4 |

| HT-29 (Colon Cancer) | 1.0 - 9.0 | > 20 |

Workflow Diagram

Caption: Workflow for high-throughput screening of this compound for anticancer activity.

Hypothetical Application Note 2: Acetylcholinesterase Inhibition Screening

Background

Some monoterpenoid indole alkaloids have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine.[4] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[10][11] Given the structural similarities of this compound to other bioactive alkaloids, it is a candidate for screening as a potential AChE inhibitor.

Experimental Protocol: Acetylcholinesterase Inhibition Assay

This protocol outlines a colorimetric high-throughput screening assay to identify and characterize the AChE inhibitory activity of this compound based on the Ellman method.[10][12][13]

1. Materials and Reagents:

-

Human recombinant acetylcholinesterase (AChE)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Assay buffer (e.g., 0.1 M phosphate buffer, pH 8.0)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Positive control (e.g., Galantamine or Donepezil)

-

Negative control (e.g., DMSO)

-

384-well clear microplates

-

Automated liquid handling system

-

Microplate reader

2. Procedure:

-

Assay Plate Preparation:

-

Using an automated liquid handler, dispense 23 nL of this compound, positive control, or negative control into the wells of a 384-well plate.

-

Add 10 µL of AChE solution (e.g., 0.02 U/mL in assay buffer) to all wells.

-

Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme interaction.

-

-

Substrate Addition and Reaction:

-

Prepare a substrate solution containing ATCI and DTNB in the assay buffer.

-

Add 10 µL of the substrate solution to each well to initiate the enzymatic reaction.

-

-

Detection:

-

Immediately begin monitoring the change in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader in kinetic mode. The yellow product, 5-thio-2-nitrobenzoate, is formed from the reaction of thiocholine (the product of ATCI hydrolysis by AChE) with DTNB.

-

4. Data Analysis:

-

Determine the rate of reaction (Vmax) for each well from the linear portion of the kinetic curve.

-

Calculate the percentage of AChE inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percentage of inhibition against the log of the compound concentration and fit the data to determine the IC50 value.

Data Presentation

Table 2: Hypothetical Acetylcholinesterase Inhibitory Activity of this compound

| Compound | Target | Hypothetical IC50 (µM) |

| This compound | Acetylcholinesterase | 15.8 |

| Galantamine (Control) | Acetylcholinesterase | 1.2 |

Signaling Pathway and Experimental Workflow

Caption: Mechanism of AChE inhibition and the corresponding HTS workflow.

References

- 1. Sarpagine and Related Alkaloids [pubmed.ncbi.nlm.nih.gov]

- 2. Unified Chemical Synthesis of Corynanthe-Sarpagine-Ajmaline Type Monoterpene Indole Alkaloids: A Biomimetic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sarpagine and Related Alkaloids | RTI [rti.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Completion of the Total Synthesis of Several Bioactive Sarpagine/Macroline Alkaloids including the Important NF-κB Inhibitor <i>N</i><sub>4</sub>-Methyltalpinine - ProQuest [proquest.com]

- 7. Macroline-Sarpagine Bisindole Alkaloids with Antiproliferative Activity from Alstonia penangiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High-throughput screening platform for anticancer therapeutic drug cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. attogene.com [attogene.com]

- 11. Separation of acetylcholinesterase inhibitors using high-temperature liquid chromatography: A method development approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]